Coblopasvir

Description

Properties

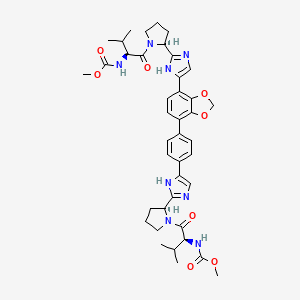

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYJTCVXUMWTJJ-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312608-46-0 | |

| Record name | Coblopasvir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312608460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coblopasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COBLOPASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XWL3R65W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Coblopasvir (KW-136): A Pangenotypic NS5A Inhibitor for Chronic Hepatitis C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Coblopasvir (formerly KW-136) is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it represents a significant advancement in the treatment of chronic hepatitis C, particularly in regions with diverse HCV genotype distributions. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in antiviral drug development.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV therapy, offering high cure rates and improved tolerability compared to previous interferon-based regimens. A key target for DAAs is the NS5A protein, a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. This compound (KW-136) emerged as a promising NS5A inhibitor with potent activity across multiple HCV genotypes.[1] In February 2020, this compound hydrochloride capsules, in combination with sofosbuvir, were approved by the National Medical Products Administration (NMPA) of China for the treatment of chronic HCV genotypes 1, 2, 3, and 6 infections in adults.[2]

Mechanism of Action

This compound targets the HCV NS5A protein, a critical component of the viral replication complex.[1] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting both viral RNA replication and the assembly of new virus particles.[1] This targeted inhibition leads to a rapid decline in HCV RNA levels in infected individuals. The pangenotypic nature of this compound is a key attribute, making it an effective treatment option for a wide range of HCV-infected patients without the need for genotype-specific testing in many cases.[3][4]

Figure 1: Mechanism of Action of this compound.

Preclinical Development

Antiviral Activity

This compound demonstrated potent in vitro antiviral activity against a broad range of HCV genotypes. Studies using HCV replicon or cell culture systems showed that this compound has picomolar-level inhibitory activity against genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.[3] While specific EC50 values from the manufacturer's internal studies ("data on file") are not publicly available, the consistent description of "picomolar activity" places it among the most potent NS5A inhibitors developed.

Table 1: Preclinical Antiviral Activity of this compound (KW-136)

| HCV Genotype | Antiviral Activity (EC50) |

|---|---|

| Genotype 1a | Picomolar range[3] |

| Genotype 1b | Picomolar range[3] |

| Genotype 2a | Picomolar range[3] |

| Genotype 3a | Picomolar range[3] |

| Genotype 4a | Picomolar range[3] |

| Genotype 5a | Picomolar range[3] |

| Genotype 6a | Picomolar range[3] |

Experimental Protocols

HCV Replicon Assay Protocol (General Methodology)

-

Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

-

Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.

-

Treatment: Replicon-containing cells are seeded in 96-well plates and, after adherence, the culture medium is replaced with medium containing the various concentrations of this compound. A DMSO-only control is included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of HCV RNA Replication: The level of HCV RNA replication is determined by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by quantifying HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in China, in combination with the NS5B polymerase inhibitor sofosbuvir.

Pharmacokinetics

A clinical study involving patients with Hepatitis C infection investigated the tolerance and pharmacokinetics of this compound hydrochloride capsules. In this dose-escalation study (30 mg, 60 mg, 90 mg, and 120 mg), oral administration once daily demonstrated that the plasma concentration and exposure of this compound increased with the dose. Importantly, no significant accumulation was observed with multiple-dose administration compared to a single dose in a fasting state.

Table 2: Summary of Pharmacokinetic Properties of this compound

| Parameter | Observation |

|---|---|

| Dose Proportionality | Plasma concentration and exposure increase with dose (30-120 mg). |

| Accumulation | No significant accumulation with multiple daily doses. |

Pharmacokinetic Study Protocol (Phase 1)

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study.

-

Participants: Healthy volunteers or, as in the cited study, patients with chronic HCV infection.

-

Dosing: Participants are assigned to cohorts receiving escalating single oral doses of this compound (e.g., 30, 60, 90, 120 mg) or placebo. Following a safety review, a multiple-dose phase is initiated with once-daily dosing for a specified period (e.g., 3 consecutive days).

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points pre-dose and post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours).

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Parameter Calculation: Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis software (e.g., WinNonlin).

-

Safety and Tolerability Assessment: Safety is monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Adverse events are recorded throughout the study.

Clinical Efficacy

A pivotal single-arm, open-label, multicenter, phase 3 trial (NCT03995485) evaluated the efficacy and safety of this compound in combination with sofosbuvir for treating Chinese patients with chronic HCV infection.[3]

Table 3: Phase 3 Clinical Trial (NCT03995485) Efficacy Results

| Population | Number of Patients | SVR12 Rate (95% CI) |

|---|---|---|

| Full Analysis Set | 371 | 97% (94-98%)[3] |

| Genotype 1b | 178 | 97% |

| Genotype 2a | 97 | 98% |

| Genotype 3a/3b | 48 | 92% |

| Genotype 6 | 44 | 100% |

| With Compensated Cirrhosis | 39 | 95% |

| Interferon-Experienced | 39 | 97% |

SVR12: Sustained Virologic Response at 12 weeks post-treatment.

The study concluded that the combination of 60 mg this compound and 400 mg sofosbuvir administered once daily for 12 weeks is an efficacious and safe treatment for Chinese patients with HCV genotypes 1, 2, 3, and 6, including those with compensated cirrhosis.[3]

Phase 3 Clinical Trial Protocol (NCT03995485) Overview

-

Study Design: A single-arm, open-label, multicenter phase 3 trial.[3]

-

Participants: 371 treatment-naïve and interferon-experienced adult patients with chronic HCV genotypes 1, 2, 3, or 6 infection, with or without compensated cirrhosis.[3]

-

Intervention: this compound 60 mg and sofosbuvir 400 mg, taken orally once daily for 12 weeks.[3]

-

Primary Efficacy Endpoint: Sustained Virologic Response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[3]

-

Safety Assessments: Monitoring and recording of adverse events, serious adverse events, and laboratory abnormalities throughout the treatment and post-treatment follow-up periods.

Figure 2: Phase 3 Clinical Trial Workflow.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A described method for preparing the hydrochloride salt form necessitates the construction of a symmetrical diaryl core.[5]

Key Synthetic Steps:

-

Formation of the Diaryl Core: The synthesis begins with the reaction of catechol with methylene iodide to form an acetal. This is followed by a Suzuki coupling with a boronic acid to create the biphenyl core structure.[5]

-

Formation of Bis-α-haloketones: The biphenyl intermediate undergoes saponification and subsequent conversion to acid chlorides. A modified Nierenstein reaction is then used to form bis-α-haloketones.[5]

-

Coupling with Dipeptide: The resulting dibromide is coupled with a dipeptide to form a bis-carbamate intermediate.[5]

-

Imidazole Ring Formation: The two imidazole rings are constructed through a reaction with ammonium acetate in refluxing toluene, yielding the free base of this compound.[5]

-

Salt Formation: The final step involves the treatment of the this compound free base with methanolic HCl to produce the stable hydrochloride salt.[5]

Figure 3: this compound Synthesis Workflow.

Conclusion

This compound (KW-136) is a highly potent, pangenotypic HCV NS5A inhibitor that has demonstrated excellent efficacy and a favorable safety profile in clinical trials when used in combination with sofosbuvir. Its development and approval provide a valuable therapeutic option for the treatment of chronic hepatitis C, particularly for a diverse patient population with various HCV genotypes. The data summarized in this technical guide underscore the successful discovery and development pathway of this compound, from its targeted mechanism of action through to robust clinical validation.

References

- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 2. Company News_Kawin [kawin-bio.com]

- 3. This compound and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of this compound Hydrochloride_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of NS5A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to NS5A and Coblopasvir

Hepatitis C Virus (HCV) infection is a global health concern, and the nonstructural protein 5A (NS5A) has emerged as a critical target for direct-acting antiviral (DAA) therapies. NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral and host cellular proteins.[3][4] this compound is a potent, pangenotypic NS5A inhibitor used in combination with other DAAs for the treatment of chronic HCV infection.[5][6] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize NS5A inhibitors like this compound.

NS5A Signaling and Interaction Pathway

The following diagram illustrates the central role of NS5A in the HCV replication complex and its interaction with various host and viral proteins, which are potential points of intervention for inhibitors.

Caption: HCV NS5A interaction pathway.

High-Throughput Screening Assays for NS5A Inhibitors

A variety of HTS assays can be employed to screen for and characterize NS5A inhibitors. The choice of assay depends on the specific stage of the drug discovery process, from primary screening of large compound libraries to detailed characterization of lead candidates.

Cell-Based HCV Replicon Assay

This is the most common and physiologically relevant HTS assay for identifying inhibitors of HCV RNA replication. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable readout of viral replication.

Experimental Workflow:

Caption: Cell-based HCV replicon assay workflow.

Detailed Protocol:

-

Cell Culture: Maintain Huh-7 cells harboring a Renilla luciferase-tagged HCV genotype 1b or 2a subgenomic replicon in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Assay Preparation: Seed 5,000 cells per well in a 384-well plate and incubate overnight.

-

Compound Addition: Prepare a 10-point, 3-fold serial dilution of test compounds in dimethyl sulfoxide (DMSO). Transfer the diluted compounds to the assay plate, ensuring a final DMSO concentration of less than 0.5%. Include negative controls (DMSO vehicle) and positive controls (a known NS5A inhibitor at a concentration >100x EC50).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luminescence Reading: Add a luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System) to each well. Measure the luminescence signal using a plate reader.

-

Cytotoxicity Assay: In parallel plates or in a multiplexed format, assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis:

-

Normalize the luciferase signal to the DMSO control.

-

Plot the normalized data against the compound concentration and fit to a four-parameter logistic dose-response curve to determine the 50% effective concentration (EC50).

-

Similarly, determine the 50% cytotoxic concentration (CC50) from the cell viability data.

-

Calculate the selectivity index (SI = CC50/EC50).

-

Quantitative Data Summary:

| Compound | HCV Genotype | Assay Format | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 1, 2, 3, 6 | Phase 2 Clinical Trial | N/A | N/A | High SVR rates observed[5] |

| BMS-824 | 1b | Replicon | ~5 | >50 | >10,000[7] |

| BMS-824 | 1a | Replicon | >30,000 | >50 | <1.6[7] |

| BMS-665 | 1b | Replicon | ~10 | N/A | N/A[7] |

| BMS-665 | 1a | Replicon | 200-400 | N/A | N/A[7] |

| Daclatasvir | 1b | Replicon | 0.009 | >10 | >1,111,111[8] |

| Ledipasvir | 1b | Replicon | 0.018 | >10 | >555,555[8] |

Assay Performance Metrics:

| Parameter | Typical Value | Interpretation |

| Z'-factor | 0.6 - 0.8 | Excellent assay quality suitable for HTS.[9] |

| Signal-to-Background (S/B) Ratio | >10 | A clear distinction between positive and negative signals.[9] |

| Coefficient of Variation (%CV) | <15% | Good reproducibility of the assay.[9] |

Biochemical Assays: FRET and AlphaLISA

Biochemical assays are valuable for confirming the direct interaction of inhibitors with NS5A and for elucidating their mechanism of action.

This assay can be used to monitor NS5A dimerization or conformational changes induced by inhibitor binding. A common approach involves tagging NS5A with a FRET donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., a biarsenical fluorescein derivative like FlAsH that binds to a tetracysteine tag).

Experimental Workflow:

Caption: FRET assay workflow for NS5A inhibitors.

Detailed Protocol:

-

Protein Expression and Purification: Express NS5A constructs containing an N-terminal CFP tag and an internal or C-terminal tetracysteine motif (e.g., CCPGCC) in a suitable expression system (e.g., E. coli or mammalian cells) and purify the proteins.

-

FlAsH Labeling: Label the purified tetracysteine-tagged NS5A with FlAsH-EDT2 reagent according to the manufacturer's protocol.

-

FRET Measurement: In a microplate, mix the CFP-NS5A and FlAsH-labeled NS5A in the presence of varying concentrations of the test inhibitor.

-

Data Acquisition: Using a fluorescence plate reader, excite the CFP at its excitation wavelength (e.g., 433 nm) and measure the emission at both the CFP (e.g., 475 nm) and FlAsH (e.g., 528 nm) emission wavelengths.

-

Data Analysis: Calculate the FRET efficiency based on the ratio of acceptor to donor emission. A decrease in FRET efficiency indicates inhibition of NS5A dimerization or a conformational change. Determine the 50% inhibitory concentration (IC50) by plotting the FRET signal against the inhibitor concentration.

Quantitative Data Summary:

| Assay Component | Parameter | Value |

| NS5A-CFP/NS5A-FlAsH | FRET efficiency in cells | ~0.5[10] |

| Quercetin (known NS5A disruptor) | FRET signal disruption | Observed[4][11] |

AlphaLISA is a bead-based immunoassay that can be adapted to study protein-protein interactions, such as the interaction between NS5A and host proteins like cyclophilin A (CypA), which is crucial for HCV replication.

Experimental Workflow:

Caption: AlphaLISA assay workflow for NS5A-CypA interaction.

Detailed Protocol:

-

Reagent Preparation: Use purified, tagged proteins (e.g., His-tagged NS5A and GST-tagged CypA). Prepare AlphaLISA acceptor beads conjugated with an anti-tag antibody (e.g., anti-His) and streptavidin-coated donor beads.

-

Assay Reaction: In a 384-well plate, incubate His-NS5A, GST-CypA, and the test compound.

-

Bead Addition: Add the anti-His acceptor beads and incubate. Then, add the streptavidin donor beads (which will bind to a biotinylated anti-GST antibody pre-incubated with GST-CypA) and incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the NS5A-CypA interaction. Calculate the IC50 value from the dose-response curve.

Quantitative Data Summary:

| Interaction | Inhibitor | IC50 (µM) |

| NS5A-CypA | Cyclosporine A (CsA) | ~1.5 (in vitro)[12] |

| NS5A-CypA | Cyclosporine A (CsA) | ~0.5 (in cells)[12] |

Assay Performance Metrics:

| Parameter | Typical Value | Interpretation |

| Signal-to-Noise (S/N) Ratio | >200 | A very robust and sensitive assay.[13] |

| Z'-factor | >0.7 | Excellent assay quality for HTS.[14] |

Conclusion

The high-throughput screening assays described in these application notes provide robust and reliable methods for the discovery and characterization of novel NS5A inhibitors. The cell-based replicon assay offers a physiologically relevant system for primary screening and lead optimization, while the biochemical FRET and AlphaLISA assays are powerful tools for mechanism-of-action studies and confirming direct target engagement. By employing these detailed protocols and considering the provided quantitative data and performance metrics, researchers can effectively advance the development of new antiviral therapies targeting the critical HCV NS5A protein.

References

- 1. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluorescence Resonance Energy Transfer-Based Intracellular Assay for the Conformation of Hepatitis C Virus Drug Target NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of this compound and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence resonance energy transfer-based intracellular assay for the conformation of hepatitis C virus drug target NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an AlphaLISA assay for sensitive and accurate detection of influenza B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of Coblopasvir Hydrochloride

For research, scientific, and drug development purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped and ventilated environment, adhering to all relevant safety protocols.

Coblopasvir is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] It is approved in China for use in combination with Sofosbuvir for the treatment of chronic HCV infection.[1][3][4] The synthesis of its dihydrochloride salt, this compound hydrochloride, involves a multi-step process beginning from catechol and culminating in the formation of the active pharmaceutical ingredient.

The overall synthetic strategy involves the construction of a central diaryl core, functionalization with α-bromoketones, and subsequent coupling with a dipeptide derivative to form the imidazole rings and complete the molecule.[1]

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Synthesis of the Key Dibromide Intermediate: Building the core structure of the molecule.

-

Synthesis of this compound Free Base: Coupling the core with peptide side chains and forming the imidazole rings.

-

Preparation of this compound Hydrochloride: Converting the free base into its more stable and soluble dihydrochloride salt.[2]

Caption: Workflow for the synthesis of this compound Hydrochloride.

Experimental Protocols

Stage 1: Synthesis of this compound Dibromide Intermediate

This stage focuses on constructing the central diaryl core of the molecule, terminating in reactive α-bromoketones.

Protocol Summary:

-

Acetal Formation: Catechol is reacted with methylene iodide under basic conditions to form the corresponding acetal (Compound 18).[1]

-

Suzuki Coupling: The acetal undergoes a Suzuki coupling reaction with a boronic acid derivative (Compound 19) to form the biphenyl structure (Compound 20).[1]

-

Haloketone Formation: The biphenyl intermediate is processed through saponification and acid chloride formation. A subsequent modified Niernestein reaction converts the bis-acid chlorides into bis-α-haloketones.[1]

-

Bromination: The final step involves treating the bis-α-haloketones with aqueous hydrobromic acid to yield the target dibromide intermediate (Compound 23).[1]

Stage 2: Synthesis of this compound Free Base

In this stage, the key dibromide intermediate is coupled with peptide side chains, followed by the crucial imidazole ring formation.

Protocol Summary:

-

Coupling Reaction: The dibromide intermediate (Compound 23) is coupled with a dipeptide (Compound 24) to form a bis-carbamate intermediate (Compound 25).[1]

-

Imidazole Ring Formation: The bis-carbamate is reacted with a large excess of ammonium acetate in refluxing toluene.[5] This reaction constructs the two imidazole rings, yielding the free base of this compound (Compound 26).[1] This step has been noted to result in a low yield.[1]

-

Purification: The reaction mixture is diluted with ethyl acetate, washed with water and brine, and the solvent is removed. The crude product can be purified by preparative HPLC.[5]

Detailed Protocol for Imidazole Formation:

-

To a solution of the bis-carbamate intermediate (e.g., 250 mg, 0.31 mmol) in toluene (10.0 mL), add ammonium acetate (e.g., 4.0 g, 50 mmol).[5]

-

Reflux the mixture for approximately 16 hours.[5]

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.[5]

-

Remove the solvent under reduced pressure. The resulting residue is the crude this compound free base.[5]

Stage 3: Preparation of this compound Hydrochloride

The final stage involves converting the purified free base into its stable and crystalline dihydrochloride salt. Two methods have been described.

Method A: Methanolic HCl

-

The this compound free base (Compound 26) is treated with methanolic HCl.[1]

-

The mixture is heated to 60-65 °C to facilitate salt formation and crystallization.[1]

-

Upon cooling, this compound hydrochloride is isolated.[1]

Method B: HCl in Ethyl Acetate

-

At room temperature, dissolve the this compound free base (e.g., 800 g) in ethyl acetate (e.g., 8 L).[5]

-

Add a 11.2% solution of HCl in ethyl acetate (e.g., 839 g) dropwise, maintaining the internal temperature between 15 °C and 25 °C.[5]

-

Stir the mixture for at least 3 hours to ensure complete reaction.[5]

-

Collect the resulting solid by filtration and wash the filter cake with ethyl acetate (e.g., 2 L).[5]

-

Dry the solid product under vacuum at 40-60 °C until the residual ethyl acetate is below 0.5%.[5] This process may take up to 73 hours.[5]

Data Presentation

The following table summarizes the quantitative data reported for the final stages of this compound hydrochloride synthesis.

| Parameter | Method B (HCl/Ethyl Acetate) | Method A (Methanolic HCl) | HPLC Purification |

| Starting Material | This compound Free Base | This compound Free Base | Crude this compound |

| Reagents | 11.2% HCl in Ethyl Acetate | Methanolic HCl | N/A |

| Temperature | 15-25 °C[5] | 60-65 °C[1] | N/A |

| Reaction Time | >3 hours[5] | Not specified | N/A |

| Yield | 88.5%[5] | 65-86%[1] | 20%[5] |

| Final Purity (HPLC) | 98.65%[5] | Not specified | Not specified |

| Final Form | Amorphous off-white solid[5] | Crystalline Form H[1] | White solid[5] |

References

- 1. Synthesis of this compound Hydrochloride_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for the Quantification of Coblopasvir in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Coblopasvir, a potent pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), in biological matrices.[1][2] The protocols described herein are based on established bioanalytical techniques for antiviral agents and are intended to serve as a comprehensive guide for researchers in pharmacokinetic studies and clinical trial monitoring.

Introduction

This compound is a direct-acting antiviral agent used in combination therapy for the treatment of chronic HCV infection.[1][2] Accurate quantification of this compound in biological samples such as plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence to treatment regimens. The primary analytical techniques for the bioanalysis of antiviral drugs are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS is generally preferred for its high sensitivity and selectivity.

While specific, publicly available, validated methods for this compound are limited, this document provides representative protocols based on the well-established methodologies for the quantification of other NS5A inhibitors and antiviral drugs in biological fluids.[4][5][6][7][8]

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity, specificity, and speed. A validated LC-MS/MS method was utilized to measure the plasma concentration of this compound hydrochloride in a clinical study.

Representative LC-MS/MS Protocol

This protocol is a representative example based on common practices for the analysis of similar antiviral compounds.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma samples.

-

Protocol:

-

To 100 µL of human plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (IS). A suitable IS would be a structurally similar compound, ideally a stable isotope-labeled version of this compound.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

b. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of antiviral drugs.[5]

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and the internal standard would need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

d. Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. Key validation parameters include:[9]

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | Within-run and between-run accuracy within 85-115% of nominal values (80-120% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and consistent |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |

| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, though it may offer lower sensitivity. It is suitable for applications where higher concentrations of the drug are expected.

Representative HPLC-UV Protocol

This protocol is a representative example based on common practices for the analysis of similar antiviral compounds.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their relative solubilities in two different immiscible liquids.

-

Protocol:

-

To 200 µL of human plasma, add 50 µL of an internal standard solution and 100 µL of a basifying agent (e.g., 0.1 M NaOH).

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 2 minutes to ensure efficient extraction.

-

Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

b. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) at a ratio of 76:24 (v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which would need to be determined experimentally.

-

Injection Volume: 20 µL.

c. Quantitative Data Summary

The following table summarizes typical performance characteristics for bioanalytical methods used for antiviral drugs. Specific values for this compound would need to be established through method validation.

| Parameter | LC-MS/MS (Representative) | HPLC-UV (Representative) |

| Linearity Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL |

| Precision (%CV) | < 10% | < 15% |

| Accuracy (%) | 90 - 110% | 85 - 115% |

| Recovery (%) | > 80% | > 75% |

| LLOQ | 0.5 ng/mL | 50 ng/mL |

Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language)

Metabolism

Information on the specific metabolic pathways of this compound is not extensively available in the public domain. As an NS5A inhibitor, its primary mechanism of action is the direct inhibition of the HCV NS5A protein, which is crucial for viral RNA replication and virion assembly.[1] This direct action on a viral protein, rather than interaction with host metabolic enzymes, is the key pharmacodynamic feature. For many direct-acting antivirals, the parent drug is the major component circulating in the plasma.[10]

Conclusion

The analytical protocols and validation parameters outlined in these application notes provide a robust framework for the quantitative determination of this compound in biological samples. While the provided protocols are representative, they are based on well-established and validated methods for similar antiviral compounds and should serve as a strong starting point for the development and validation of a specific this compound assay in a research or clinical laboratory setting. Adherence to rigorous validation guidelines is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

References

- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 2. This compound and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effective quantification of ravidasvir (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 10. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of Coblopasvir: Application Notes and Protocols for Cell-Based EC50 Assays

For Immediate Release

[City, State] – [Date] – In the landscape of antiviral drug discovery, particularly for Hepatitis C Virus (HCV), the precise determination of a compound's potency is paramount. Coblopasvir, a potent and pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A), has demonstrated significant promise in therapeutic regimens.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to determine the half-maximal effective concentration (EC50) of this compound using cell-based assays.

Introduction to this compound and its Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and the assembly of new virus particles.[2] By binding to NS5A, this compound disrupts its function, thereby inhibiting viral replication.[2] It has shown potent in vitro activity at the picomolar level against a wide range of HCV genotypes, including 1a, 1b, 2a, 3a, 4a, 5a, and 6a, making it a valuable component of combination therapies for chronic hepatitis C.[1][3]

Principle of EC50 Determination in Cell-Based Assays

The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of antiviral research, it is the concentration at which the drug inhibits 50% of viral replication. Cell-based assays, particularly HCV replicon systems, are the gold standard for determining the in vitro efficacy of NS5A inhibitors like this compound.[2][4] These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA, often engineered to express a reporter gene such as luciferase for easy quantification of viral replication.[5][6]

Data Presentation: this compound EC50 Values

The following table summarizes the in vitro antiviral activity of this compound against various HCV genotypes in replicon cell culture systems. The data consistently demonstrates the pangenotypic and potent nature of this NS5A inhibitor.

| HCV Genotype | EC50 (pM) | Cell Line | Assay Type |

| Genotype 1a | Data not available | Huh-7 | Replicon Assay |

| Genotype 1b | Data not available | Huh-7 | Replicon Assay |

| Genotype 2a | Data not available | Huh-7 | Replicon Assay |

| Genotype 3a | Data not available | Huh-7 | Replicon Assay |

| Genotype 4a | Data not available | Huh-7 | Replicon Assay |

| Genotype 5a | Data not available | Huh-7 | Replicon Assay |

| Genotype 6a | Data not available | Huh-7 | Replicon Assay |

Note: While multiple sources confirm the picomolar activity of this compound against these genotypes, specific quantitative EC50 values from publicly available literature are not consistently provided. The table reflects the confirmed picomolar level of activity.[1][3]

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol outlines the determination of this compound's EC50 value using a stable HCV replicon cell line expressing a luciferase reporter.

Materials:

-

HCV replicon-harboring Huh-7 cells (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418)

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates (white, clear bottom)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture Maintenance:

-

Culture HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

-

Compound Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5%).

-

-

Assay Procedure:

-

Seed the HCV replicon cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of G418-free medium.

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, remove the medium and add 100 µL of fresh medium containing the serially diluted this compound. Include wells with medium and DMSO alone as a negative control (100% replication) and a known potent HCV inhibitor as a positive control.

-

Incubate the plate for 72 hours at 37°C.

-

-

Luciferase Activity Measurement:

-

After the 72-hour incubation, remove the medium from the wells.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity in each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the DMSO control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Caption: Workflow for determining this compound's EC50 using a replicon luciferase assay.

References

- 1. This compound | 1312608-46-0 | Benchchem [benchchem.com]

- 2. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]

Application of Coblopasvir in Studying HCV Genotype 3 Resistance

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coblopasvir is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle.[3] this compound, in combination with other direct-acting antivirals (DAAs) such as sofosbuvir, has demonstrated high efficacy in treating chronic HCV infection across various genotypes, including the historically difficult-to-treat genotype 3.[1][2][4]

HCV genotype 3 is the second most prevalent genotype worldwide and is associated with a more rapid progression of liver disease, including steatosis, fibrosis, and hepatocellular carcinoma.[2] A significant challenge in the treatment of genotype 3 is the presence of baseline resistance-associated substitutions (RASs) in the NS5A protein, which can reduce the efficacy of NS5A inhibitors.[3][5][6] The most clinically relevant NS5A RASs in genotype 3 are at amino acid positions 30 (A30K) and 93 (Y93H).[3][5][6]

These application notes provide a framework for utilizing this compound as a tool to study the mechanisms of drug resistance in HCV genotype 3. The provided protocols detail the use of HCV subgenomic replicon assays to quantify the in vitro efficacy of this compound against wild-type and RAS-containing genotype 3 replicons. While specific in vitro resistance data for this compound is not yet widely published, the methodologies described herein are standard for characterizing the resistance profiles of NS5A inhibitors. For illustrative purposes, data from studies on daclatasvir, another potent NS5A inhibitor, are presented to demonstrate the expected outcomes of such investigations.[5]

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies assessing the impact of NS5A RASs on the activity of NS5A inhibitors against HCV genotype 3a. This data is critical for understanding the resistance profile of compounds like this compound.

Table 1: In Vitro Activity of NS5A Inhibitors against HCV Genotype 3a NS5A Variants

| NS5A Variant | Drug | EC50 (pM) | Fold Change in EC50 vs. Wild-Type |

| Wild-Type | Daclatasvir | 9 ± 2 | 1 |

| A30K | Daclatasvir | 90 ± 15 | 10 |

| Y93H | Daclatasvir | 99 ± 20 | 11 |

| A30K + Y93H | Daclatasvir | >10,000 | >1,111 |

Data presented for daclatasvir is derived from a study by Smith et al. (2018) and serves as a representative example for a potent NS5A inhibitor.[5] EC50 values represent the concentration of the drug required to inhibit 50% of HCV replicon replication.

Table 2: Replication Capacity of HCV Genotype 3a NS5A Variants

| NS5A Variant | Relative Replication Capacity (%) |

| Wild-Type | 100 |

| A30K | ~100 |

| Y93H | ~70 |

| A30K + Y93H | ~50 |

Replication capacity is expressed relative to the wild-type replicon. This data helps to assess the fitness of resistant variants.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study this compound resistance in HCV genotype 3.

Protocol 1: HCV Genotype 3 Subgenomic Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against an HCV genotype 3a subgenomic replicon expressing a reporter gene (e.g., luciferase).

Materials:

-

Huh-7.5 human hepatoma cells

-

HCV genotype 3a subgenomic replicon plasmid (containing a luciferase reporter gene)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-essential amino acids (NEAA)

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reagents for in vitro transcription (e.g., T7 RNA polymerase)

-

Electroporation cuvettes

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Maintain Huh-7.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. For cells harboring stable replicons, include 0.5 mg/mL G418 in the culture medium.

-

In Vitro Transcription of Replicon RNA: Linearize the HCV genotype 3a subgenomic replicon plasmid downstream of the 3' NTR. Use the linearized plasmid as a template for in vitro transcription using T7 RNA polymerase to generate replicon RNA. Purify the RNA.

-

Electroporation: Resuspend 4 x 10^6 Huh-7.5 cells in 400 µL of ice-cold, serum-free DMEM. Add 10 µg of in vitro transcribed replicon RNA and transfer to a 0.4 cm gap electroporation cuvette. Electroporate the cells.

-

Cell Plating: Immediately after electroporation, resuspend the cells in complete DMEM and seed them into 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture medium should be less than 0.5%. Add the diluted this compound to the appropriate wells. Include a "no drug" control (DMSO only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).

Protocol 2: Site-Directed Mutagenesis of NS5A

This protocol describes the introduction of resistance-associated substitutions (e.g., A30K, Y93H) into the HCV genotype 3a subgenomic replicon plasmid.

Materials:

-

HCV genotype 3a subgenomic replicon plasmid (wild-type)

-

Mutagenic primers containing the desired nucleotide changes for A30K and Y93H

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic selection

Methodology:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle of the primers. The melting temperature (Tm) of the primers should be ≥78°C.

-

Mutagenesis PCR: Set up a PCR reaction containing the wild-type replicon plasmid, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: After the PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.

Protocol 3: Phenotypic Characterization of Resistant Replicons

This protocol outlines the steps to assess the replication capacity and this compound susceptibility of the generated NS5A mutant replicons.

Methodology:

-

Generate Mutant Replicon RNA: Use the sequence-verified mutant replicon plasmids (from Protocol 2) to generate in vitro transcribed RNA as described in Protocol 1.

-

Determine Replication Capacity:

-

Electroporate Huh-7.5 cells with wild-type and mutant replicon RNAs.

-

Seed the cells in 96-well plates.

-

Measure luciferase activity at multiple time points (e.g., 4, 24, 48, and 72 hours) post-electroporation.

-

Calculate the rate of increase in luciferase activity over time for each replicon. The replication capacity of the mutant replicons is expressed as a percentage of the wild-type replicon.

-

-

Determine EC50 for Mutant Replicons:

-

Perform the HCV subgenomic replicon assay as described in Protocol 1 using the mutant replicon RNAs.

-

Determine the EC50 value of this compound for each mutant replicon.

-

Calculate the fold-change in EC50 for each mutant by dividing its EC50 value by the EC50 value of the wild-type replicon.

-

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Caption: Experimental workflow for studying this compound resistance.

Caption: Logical relationship of this compound, RASs, and treatment outcome.

References

- 1. Construction and characterization of Genotype-3 hepatitis C virus replicon revealed critical genotype-3-specific polymorphism for drug resistance and viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection dynamics of HCV genotype 3 resistance-associated substitutions under direct-acting antiviral therapy pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of this compound and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance analysis of genotype 3 hepatitis C virus indicates subtypes inherently resistant to nonstructural protein 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection dynamics of HCV genotype 3 resistance-associated substitutions under direct-acting antiviral therapy pressure | The Brazilian Journal of Infectious Diseases [bjid.org.br]

Troubleshooting & Optimization

Coblopasvir Technical Support Center: Mitigating Off-Target Effects in Cellular Assays

Welcome to the Coblopasvir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this compound in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the accuracy and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Its primary on-target effect is to bind to NS5A, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[3][4] By inhibiting NS5A, this compound disrupts the HCV life cycle, leading to a significant reduction in viral load.[3] It is often used in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection.[5][6]

Q2: What are the known off-target effects of this compound from clinical studies?

Clinical trials of this compound, typically in combination with other antivirals like sofosbuvir, have reported a good safety profile.[5][6] The most common adverse events are generally mild and include headache, fatigue, and nausea.[7] More severe, though less common, side effects can include elevations in liver enzymes. While these clinical side effects are important, they do not directly translate to specific molecular off-targets in a cellular assay. At present, specific molecular off-target binding profiles for this compound are not extensively published in publicly available literature.

Q3: Why is it important to consider off-target effects in my cellular assays?

Troubleshooting Guide: Unexpected Results in this compound Cellular Assays

Issue 1: Observed cellular phenotype (e.g., cytotoxicity, altered cell signaling) does not correlate with the expected antiviral activity of this compound.

This could indicate that the observed phenotype is due to an off-target effect of this compound.

Troubleshooting Steps:

-

Dose-Response Analysis: Perform a careful dose-response analysis for both the antiviral activity (on-target) and the unexpected phenotype (potential off-target). A significant difference in the EC50/IC50 values for these two effects may suggest an off-target interaction is responsible for the secondary phenotype.

-

Orthogonal Controls:

-

Use a structurally unrelated NS5A inhibitor: Other NS5A inhibitors like Daclatasvir or Ledipasvir can be used.[9][10] If the on-target antiviral effect is reproduced but the unexpected phenotype is not, this points towards an off-target effect specific to this compound.

-

Use an inactive analog of this compound: If available, an inactive structural analog of this compound that does not bind to NS5A can be a powerful negative control. If the inactive analog still produces the unexpected phenotype, it is likely an off-target effect.

-

-

Target Engagement Assays: Confirm that this compound is engaging with its intended target, NS5A, at the concentrations used in your assay. While direct assays with NS5A might be complex, downstream markers of NS5A inhibition can be assessed.

Issue 2: How can I proactively identify potential off-targets of this compound in my cell system?

Several advanced proteomics and cellular biology techniques can be employed to identify the cellular proteins that this compound interacts with, both intentionally and unintentionally.

Recommended Methodologies:

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand.[11][12][13] Binding of this compound to a protein can alter its melting temperature, which can be detected by various means, including western blotting or mass spectrometry (MS).[12][13] A proteome-wide CETSA-MS experiment can provide an unbiased screen for this compound's direct and indirect cellular targets.[14]

-

Chemical Proteomics: This approach uses a modified version of the drug (e.g., with a biotin tag or a photoreactive group) to pull down interacting proteins from cell lysates.[15][16][17] The captured proteins are then identified by mass spectrometry. This can reveal both on-target and off-target interactions.

-

Kinase Profiling: Since many small molecule drugs unintentionally inhibit cellular kinases, performing a broad-panel kinase screen is a valuable step.[18] This involves testing this compound against a large number of purified kinases to identify any off-target inhibitory activity.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using a Rescue Experiment

This protocol is designed to determine if an observed cellular phenotype is due to the on-target inhibition of NS5A.

Principle: If a phenotype is due to the inhibition of NS5A, expressing a drug-resistant mutant of NS5A should "rescue" the phenotype in the presence of this compound.

Methodology:

-

Identify or Engineer a this compound-Resistant NS5A Mutant: Resistance to NS5A inhibitors is often conferred by specific mutations in the NS5A protein (e.g., Y93H for some inhibitors).[19] If the resistance mutations for this compound are not known, they can be selected for by culturing HCV replicons in the presence of increasing concentrations of the drug and sequencing the NS5A gene of resistant clones.

-

Clone Wild-Type and Resistant NS5A: Create expression vectors for both wild-type NS5A and the this compound-resistant NS5A mutant.

-

Transfect Cells: Introduce the wild-type or resistant NS5A expression vector into your host cells.

-

Treat with this compound: Treat the transfected cells with a concentration of this compound that is known to produce the phenotype of interest.

-

Assess Phenotype: Measure the cellular phenotype in both cell populations.

-

Expected On-Target Result: Cells expressing the resistant NS5A mutant will not show the phenotype, or it will be significantly reduced, compared to cells expressing the wild-type NS5A.

-

Expected Off-Target Result: Both cell populations will exhibit the phenotype, as the off-target is unaffected by the NS5A mutation status.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment to confirm this compound's engagement with a potential off-target protein identified through other means (e.g., a kinase screen).

Methodology:

-

Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or a single, effective concentration. Include a vehicle control (e.g., DMSO).

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by cooling.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with an antibody specific to the potential off-target protein.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve.

-

Expected Result: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound is binding to and stabilizing the protein.

-

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table illustrates how quantitative data from a kinase screen might be presented to identify potential off-target interactions. Note: This is example data for illustrative purposes.

| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |

| On-Target (HCV NS5A) | N/A (Not a kinase) | ~0.005 (EC50) |

| Kinase A | 85% | 0.5 |

| Kinase B | 55% | 2.5 |

| Kinase C | 20% | >10 |

| Kinase D | 5% | >20 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Logical relationship between this compound's on-target and potential off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Company News_Kawin [kawin-bio.com]

- 3. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Safety and efficacy of this compound and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daclatasvir: A NS5A Replication Complex Inhibitor for Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daclatasvir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CETSA MS Profiling for a Comparative Assessment of FDA-Approved Antivirals Repurposed for COVID-19 Therapy Identifies TRIP13 as a Remdesivir Off-Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-target identification by chemical proteomics for the understanding of drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Development of Pangenotypic NS5A Inhibitors like Coblopasvir

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with pangenotypic NS5A inhibitors, with a focus on the challenges exemplified by Coblopasvir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other NS5A inhibitors?

A1: this compound is a direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, although it has no known enzymatic function.[1][4] NS5A inhibitors are believed to act at two key stages of the HCV life cycle: the replication of genomic RNA and virion assembly.[4] By binding to NS5A, these inhibitors disrupt its function, preventing the formation of the replication complex and leading to a rapid decline in viral load.[1]

Q2: What are Resistance-Associated Substitutions (RASs) and why are they a major challenge in the development of NS5A inhibitors?

A2: Resistance-Associated Substitutions (RASs) are mutations in the HCV genome that reduce the susceptibility of the virus to antiviral drugs.[5] For NS5A inhibitors, RASs are a significant challenge because they can pre-exist in treatment-naïve patients or emerge during therapy, potentially leading to treatment failure.[5] The NS5A protein has a low genetic barrier to resistance, meaning that single amino acid changes can confer significant resistance.[4][6] These resistant variants can persist for years after treatment cessation.[5]

Q3: Is this compound effective against all HCV genotypes and common RASs?

A3: this compound is described as a pangenotypic NS5A inhibitor, and clinical trials have demonstrated its high efficacy across HCV genotypes 1, 2, 3, and 6 when used in combination with sofosbuvir.[2][7][8] However, the presence of baseline NS5A RASs can impact the efficacy of NS5A inhibitor-containing regimens, particularly in certain patient populations (e.g., treatment-experienced patients with genotype 1a).[9] While specific in vitro data on this compound against a wide range of RASs is not extensively published, pangenotypic inhibitors are generally designed to have a higher barrier to resistance and broader activity against common RASs compared to first-generation inhibitors.[4]

Troubleshooting Guide for In Vitro Experiments

Scenario 1: Unexpectedly High EC50 Value for this compound in a Replicon Assay

Problem: The calculated EC50 value for this compound in your HCV replicon assay is significantly higher than expected.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Presence of pre-existing Resistance-Associated Substitutions (RASs) in the replicon cell line. | 1. Sequence the NS5A region of your replicon to identify any known RASs. 2. Compare your EC50 values to published data for similar RASs (see Table 1). 3. If a resistant replicon is confirmed, consider using a wild-type replicon for baseline potency determination. |

| Incorrect drug concentration. | 1. Verify the stock concentration and serial dilutions of this compound. 2. Use a freshly prepared drug dilution series for each experiment. |

| Cell health and passage number. | 1. Ensure Huh-7 cells or their derivatives are healthy and within a low passage number range. High passage numbers can lead to altered cell physiology and variable replicon replication. 2. Monitor cell viability in parallel with the replicon assay (e.g., using a CellTiter-Glo assay). |

| Assay conditions. | 1. Optimize the incubation time. For NS5A inhibitors, a 72-hour incubation is common. 2. Ensure consistent DMSO concentration across all wells, as it can affect cell health and replicon activity. |

| Low replicon replication efficiency. | 1. Confirm robust replicon replication in your control wells (high signal-to-background ratio). 2. If replication is low, you may need to re-establish the replicon cell line or use a more permissive cell clone. |

Scenario 2: High Variability Between Replicate Wells in a Replicon Assay

Problem: You are observing significant variability in the reporter signal (e.g., luciferase) between replicate wells treated with the same concentration of this compound.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for seeding and ensure consistent volume in each well. 3. Avoid edge effects by not using the outer wells of the plate or by filling them with media. |

| Pipetting errors during drug addition. | 1. Use calibrated pipettes. 2. Ensure proper mixing of the drug in the well after addition. |

| Contamination. | 1. Visually inspect plates for any signs of microbial contamination. 2. Perform regular checks of your cell culture for mycoplasma. |

| Instability of the reporter signal. | 1. Ensure the luciferase substrate is properly equilibrated to room temperature before use. 2. Read the plate immediately after adding the substrate. |

Data Presentation

Table 1: Impact of Common NS5A RASs on the In Vitro Efficacy of Pangenotypic NS5A Inhibitors *

| HCV Genotype | RAS | Typical Fold Change in EC50 |

| 1a | M28T/V | >10 |

| Q30E/H/R | >100 | |

| L31M/V | >100 | |

| Y93C/H/N | >1000 | |

| 1b | L31F/V | >10 |

| Y93H/N | >100 | |

| 2a | L31M | >10 |

| 3a | A30K | >10 |

| Y93H | >100 | |

| 4a | L28S | >10 |

| L30R | >10 | |

| 6a | P32L/Q | >10 |

*Disclaimer: This table provides indicative fold-change values based on published data for various pangenotypic NS5A inhibitors. Specific data for this compound against this comprehensive panel of RASs is not publicly available. These values should be used as a general guide for interpreting experimental results.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a luciferase-based HCV replicon assay to determine the 50% effective concentration (EC50) of an NS5A inhibitor.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

-

Complete DMEM (supplemented with 10% FBS, non-essential amino acids, penicillin/streptomycin, and G418 for selection).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C with 5% CO2.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration might be 1 µM, with 10-fold serial dilutions.

-

Include a "no drug" control (DMSO vehicle only) and a "background" control (cells without replicon or a replication-deficient replicon).

-

Add 100 µL of the diluted compound to the corresponding wells. The final DMSO concentration should be consistent across all wells (typically ≤0.5%).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Add luciferase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to the "no drug" control (100% activity) and the background control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Resistance Profiling Assay

This protocol outlines the generation and characterization of NS5A RASs in a replicon system.

Materials:

-

HCV replicon plasmid DNA.

-

Site-directed mutagenesis kit.

-

In vitro transcription kit.

-

Huh-7 cells.

-

Electroporator.

-

G418 sulfate.

Methodology:

-

Site-Directed Mutagenesis:

-